molecular formula C28H28ClN3O2 B11417578 1-(2-chlorophenyl)-4-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(2-chlorophenyl)-4-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11417578
M. Wt: 474.0 g/mol
InChI Key: VXGXSLGNCIWWKO-UHFFFAOYSA-N
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Description

1-(2-CHLOROPHENYL)-4-{1-[3-(2,6-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylphenoxy group, and a benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-CHLOROPHENYL)-4-{1-[3-(2,6-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-chlorophenylamine: This is achieved through the chlorination of aniline.

    Formation of 1H-1,3-benzodiazole: This involves the cyclization of o-phenylenediamine with formic acid.

    Attachment of the dimethylphenoxy group: This step involves the reaction of 2,6-dimethylphenol with an appropriate alkylating agent.

    Formation of the pyrrolidin-2-one ring: This is achieved through the reaction of the intermediate compounds under specific conditions, such as the use of a base and a solvent like dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

1-(2-CHLOROPHENYL)-4-{1-[3-(2,6-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-CHLOROPHENYL)-4-{1-[3-(2,6-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of neurological disorders.

    Pharmacology: Research focuses on its interaction with neurotransmitter receptors and its potential as an anxiolytic or anticonvulsant.

    Biochemistry: It is used to study the binding affinity and selectivity of benzodiazepine derivatives.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(2-CHLOROPHENYL)-4-{1-[3-(2,6-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to that of other benzodiazepines, which are known for their sedative and anxiolytic properties.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its use in the treatment of anxiety disorders.

    Clonazepam: Used as an anticonvulsant and for the treatment of panic disorders.

Uniqueness

1-(2-CHLOROPHENYL)-4-{1-[3-(2,6-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is unique due to its specific structural features, such as the presence of the dimethylphenoxy group and the pyrrolidin-2-one ring. These structural elements may contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C28H28ClN3O2

Molecular Weight

474.0 g/mol

IUPAC Name

1-(2-chlorophenyl)-4-[1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C28H28ClN3O2/c1-19-9-7-10-20(2)27(19)34-16-8-15-31-25-14-6-4-12-23(25)30-28(31)21-17-26(33)32(18-21)24-13-5-3-11-22(24)29/h3-7,9-14,21H,8,15-18H2,1-2H3

InChI Key

VXGXSLGNCIWWKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5Cl

Origin of Product

United States

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